Bienvenue dans la boutique en ligne BenchChem!

PTC-510 TFA salt

Hypoxia-induced VEGF expression Post-transcriptional regulation Anti-angiogenesis

Unlike global anti-VEGF therapies (bevacizumab, sunitinib), PTC-510 selectively suppresses hypoxia-driven VEGF production via post-transcriptional UTR regulation, avoiding global VEGF blockade toxicity. With 52-fold improved potency over HTS hit PTC-031 and >130-fold selectivity over cytotoxicity, it is the benchmark for studying anti-angiogenic resistance. Orally active, validated in HT1080 xenografts (P<0.01). Ideal for dissecting hypoxia-specific VEGF biology and comparative studies.

Molecular Formula C28H27BrF3N3O4S
Molecular Weight 638.5002
CAS No. 865531-74-4
Cat. No. B610329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTC-510 TFA salt
CAS865531-74-4
SynonymsPTC-510 TFA salt
Molecular FormulaC28H27BrF3N3O4S
Molecular Weight638.5002
Structural Identifiers
SMILESO=C(C1CC2=C(C(C3=CC=C(OC)C=C3)N14)NC5=C2C=C(Br)C=C5)N(C6CCCCC6)C4=S.O=C(O)C(F)(F)F
InChIInChI=1S/C26H26BrN3O2S.C2HF3O2/c1-32-18-10-7-15(8-11-18)24-23-20(19-13-16(27)9-12-21(19)28-23)14-22-25(31)29(26(33)30(22)24)17-5-3-2-4-6-17;3-2(4,5)1(6)7/h7-13,17,22,24,28H,2-6,14H2,1H3;(H,6,7)
InChIKeyILABVOPQNLBKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PTC-510 TFA Salt (CAS 865531-74-4): A Small-Molecule Inhibitor of Hypoxia-Induced VEGF Expression with Defined Preclinical Pharmacology


PTC-510 TFA salt (CAS 865531-74-4) is a small-molecule inhibitor that selectively suppresses hypoxia-induced vascular endothelial growth factor (VEGF) expression in tumor cells via post-transcriptional regulation mediated by VEGF mRNA untranslated regions [1]. Discovered through medicinal chemistry optimization of a high-throughput screening hit using the Gene Expression Modulation by Small molecules (GEMS™) phenotypic assay system, PTC-510 is an orally bioavailable compound that inhibits hypoxia-induced VEGF expression in HeLa cells at low nanomolar concentrations and demonstrates single-agent control of tumor growth in mouse xenograft models without evident toxicity [1][2].

Why PTC-510 Cannot Be Substituted by Generic Anti-VEGF Agents or HTS Precursors


Generic anti-VEGF therapies such as bevacizumab or multi-kinase inhibitors indiscriminately block VEGF signaling globally, leading to dose-limiting toxicities and acquired resistance due to compensatory angiogenic factor production [1]. In contrast, PTC-510 selectively suppresses stress-induced (hypoxia-driven) VEGF production within tumor cells without globally ablating homeostatic VEGF signaling [1]. Furthermore, the HTS precursor compound PTC-031 demonstrates approximately 50-fold weaker VEGF inhibition in vitro compared to PTC-510, with an EC50 of 0.681 ± 0.436 μM versus 0.013 ± 0.02 μM for the PTC-class optimized analog [2]. Substitution of PTC-510 with the unoptimized HTS hit would therefore result in substantially reduced anti-angiogenic efficacy and loss of the favorable selectivity profile achieved through medicinal chemistry optimization.

Quantitative Differentiation of PTC-510 TFA Salt: Comparative Evidence Versus Closest Analogs and HTS Precursors


PTC-510 Exhibits ~52-Fold Superior VEGF Inhibition Potency Versus Parent HTS Hit PTC-031 in Hypoxic HeLa Cells

In a direct head-to-head comparison, PTC-510 demonstrated significantly improved inhibition of hypoxia-induced VEGF expression relative to its parent HTS hit PTC-031. PTC-510 and PTC-031 were tested side-by-side in HeLa cells under hypoxic conditions (1% oxygen) using VEGF ELISA [1].

Hypoxia-induced VEGF expression Post-transcriptional regulation Anti-angiogenesis

PTC-510 Demonstrates Favorable Oral Bioavailability and In Vivo Tumor Growth Control in HT1080 Xenograft Model

Oral administration of PTC-510 in athymic nude mice bearing HT1080 human tumor xenografts resulted in statistically significant delay of tumor growth compared to vehicle control [1]. In a related PTC-series compound (compound 4t) with structural similarity, oral bioavailability was measured at 62% in rats, 78% in dogs, and 18% in monkeys, indicating favorable cross-species oral absorption [2].

Oral bioavailability Pharmacokinetics Xenograft tumor model

PTC-510 Demonstrates Selective Suppression of VEGF Without Broad Cytotoxicity or Inhibition of Other Cytokines

In selectivity profiling, PTC-858 (a PTC-510 class analog with identical VEGF EC50 of 0.013 μM) demonstrated minimal inhibition of TNFα, G-CSF, and IGF-1 (all >30 μM) and moderate inhibition of FGF2 (0.58 μM) and EPO (8.1 μM), indicating selective suppression of VEGF expression relative to other growth factors and cytokines [1]. Cytotoxicity CC50 in HeLa cells was 1.7 μM, yielding a selectivity index of >130-fold relative to the VEGF EC50 [1].

Selectivity Cytotoxicity Angiogenic factors

PTC-510 Reduces High Molecular Weight VEGF Isoforms via Post-Transcriptional Regulation

PTC-510 treatment in HeLa cells under hypoxia resulted in marked reduction of high molecular weight VEGF isoforms as assessed by western blot analysis, consistent with its mechanism of action targeting VEGF mRNA UTR-mediated post-transcriptional regulation [1]. This contrasts with direct VEGF ligand traps or receptor tyrosine kinase inhibitors that neutralize all VEGF isoforms indiscriminately post-secretion [2].

VEGF isoforms Post-transcriptional regulation UTR-mediated control

Validated Research Applications for PTC-510 TFA Salt Based on Quantitative Evidence


Investigating Hypoxia-Driven VEGF Regulation in Tumor Angiogenesis Models

PTC-510 is optimized for studies examining post-transcriptional regulation of VEGF expression under hypoxic stress. With an EC50 of 0.013 μM for VEGF suppression in hypoxic HeLa cells and >130-fold selectivity over cytotoxicity [1], the compound enables precise interrogation of hypoxia-induced angiogenic signaling without confounding off-target effects. Researchers investigating mechanisms of anti-angiogenic resistance—particularly compensatory cytokine upregulation following global VEGF blockade—can employ PTC-510 to assess whether selective suppression of stress-induced VEGF production mitigates resistance phenotypes [2].

Oral Anti-Angiogenic Proof-of-Concept Studies in Rodent Xenograft Models

For laboratories requiring orally administrable anti-angiogenic agents, PTC-510 offers validated in vivo efficacy in the HT1080 human fibrosarcoma xenograft model, where oral dosing significantly delayed tumor growth (P < 0.01) without evident toxicity [1]. Structurally related compounds demonstrate oral bioavailability of 62% in rats and 78% in dogs, supporting oral dosing feasibility for rodent studies [2]. This oral route of administration eliminates the need for repeated intraperitoneal or intravenous injections, reducing animal handling stress and enabling chronic dosing regimens in long-term tumor progression studies.

Comparative Studies of VEGF-Targeting Mechanisms: Post-Transcriptional Suppression vs. Ligand Neutralization

PTC-510 serves as a mechanistically distinct tool compound for comparative analyses against VEGF ligand traps (e.g., bevacizumab) and VEGFR tyrosine kinase inhibitors (e.g., sunitinib). Unlike agents that neutralize all secreted VEGF or block receptor signaling indiscriminately, PTC-510 selectively suppresses hypoxia-induced VEGF production at the post-transcriptional level via UTR-mediated regulation [1]. Researchers can employ PTC-510 to dissect whether hypoxia-specific VEGF suppression—versus global VEGF blockade—differentially affects tumor vascular normalization, immune cell infiltration, or compensatory angiogenic factor induction [2].

Structure-Activity Relationship Studies in the PTC-Class Small-Molecule Series

As an optimized analog of the HTS hit PTC-031 with ~52-fold improved VEGF inhibition potency [1], PTC-510 provides a benchmark for medicinal chemistry efforts exploring structure-activity relationships in this compound class. The chemical structure of PTC-510 (C26H26BrN3O2S, MW 524.48 for free base) and its TFA salt form are well-characterized, enabling investigators to use PTC-510 as a reference standard when evaluating novel analogs for enhanced potency, improved oral bioavailability, or altered selectivity profiles against other UTR-regulated stress-response proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTC-510 TFA salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.